molecular formula C19H19NO4S B6963997 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide

2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide

Cat. No.: B6963997
M. Wt: 357.4 g/mol
InChI Key: NUFSCGRMFXLHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both benzofuran and thiochromen moieties, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.

    Formation of the Thiochromen Moiety: This involves the cyclization of thioether derivatives with appropriate electrophiles.

    Coupling Reaction: The final step involves coupling the benzofuran and thiochromen moieties through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the thiochromen moiety, potentially using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in synthetic organic chemistry.

    Biology: As a probe to study biological processes involving benzofuran and thiochromen derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity through interaction with active sites.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors.

    Pathway Involvement: Modulating signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1-benzofuran-5-yl)acetamide: Lacks the thiochromen moiety, potentially altering its biological activity.

    N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide: Lacks the benzofuran moiety, which may affect its pharmacological properties.

Uniqueness

The combination of benzofuran and thiochromen moieties in 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide makes it unique compared to other compounds. This dual structure may confer unique biological activities and potential therapeutic benefits.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c21-19(12-13-5-6-17-14(11-13)7-9-24-17)20-16-8-10-25(22,23)18-4-2-1-3-15(16)18/h1-6,11,16H,7-10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFSCGRMFXLHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2C1NC(=O)CC3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.